molecular formula C15H15F3N4O3 B2946177 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2034539-79-0

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2946177
CAS No.: 2034539-79-0
M. Wt: 356.305
InChI Key: AYHOVCWABCUSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in organic synthesis, particularly in the activation of carboxylic acids for amide synthesis. It is a versatile reagent used in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of an organic solvent such as tetrahydrofuran and may require cooling to control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions typically occur in organic solvents such as tetrahydrofuran or dichloromethane, and may require the presence of a base such as N,N-diisopropylethylamine to facilitate the reaction .

Major Products Formed

The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The triazine ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and versatility in activating carboxylic acids for various chemical transformations. Its ability to form stable intermediates and facilitate efficient coupling reactions makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3/c1-24-13-20-11(21-14(22-13)25-2)8-19-12(23)7-9-4-3-5-10(6-9)15(16,17)18/h3-6H,7-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHOVCWABCUSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CC2=CC(=CC=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.